molecular formula C8H7BrN2 B1519631 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1111637-94-5

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1519631
CAS No.: 1111637-94-5
M. Wt: 211.06 g/mol
InChI Key: KFXLHKPTNMYOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol. This compound is a solid at room temperature and is typically stored in a dry environment. It is primarily used for research purposes and is not suitable for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form this compound-2-carboxylic acid.

  • Reduction: Reduction can yield this compound-2-ol.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is used in various scientific research applications, including chemistry, biology, medicine, and industry[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.

  • Industry: It is utilized in the production of materials and chemicals that require specific structural properties.

Mechanism of Action

5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 5-bromo-1H-pyrrolo[2,3-b]pyridine[_{{{CITATION{{{3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_4{5-Bromo-1H-pyrrolo [2,3-b]pyridine 183208-35-7 | Tokyo Chemical ...](https://www.tcichemicals.com/IN/en/p/B3588). These compounds share the pyrrolopyridine core but differ in the presence and position of substituents.

Uniqueness: The presence of the bromo and methyl groups at specific positions on the pyrrolopyridine core gives this compound unique chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • 3-methyl-1H-pyrrolo[2,3-b]pyridine

Properties

IUPAC Name

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXLHKPTNMYOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670261
Record name 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-94-5
Record name 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin (B-5-3) (5 g, 17.8 mmol) in THF (50 mL) was added 2 N HCl (20 mL). The mixture was stirred at reflux overnight. HPLC showed the reaction was complete. After the mixture was concentrated under reduced pressure, the residue was dissolved in aqueous NaHCO3 (20 mL) and extracted with EtOAc (10 mL×3). The organic layer was washed with saturated aqueous NaCl, dried over Na2SO4 and concentrated to give crude product, which was purified via prep. HPLC to give 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (B-5-4) (2 g, 53.2%) as a pale solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
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5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 6
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

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